molecular formula C13H16O2 B7796227 2-(4-Dimethylvinylphenyl)propionic acid CAS No. 107672-15-1

2-(4-Dimethylvinylphenyl)propionic acid

Cat. No. B7796227
M. Wt: 204.26 g/mol
InChI Key: WYUJTWQSJJRVIG-UHFFFAOYSA-N
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Description

2-(4-Dimethylvinylphenyl)propionic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Optical Resolution and Configuration : 2-(4-Dimethylvinylphenyl)propionic acid was resolved optically and found to have greater anti-inflammatory, analgesic, and antipyretic activities compared to ibuprofen, along with a higher therapeutic index. The absolute configuration (S) was assigned to its enantiomer through NMR spectroscopy, demonstrating its potential in therapeutic applications (Azzolina et al., 1987).

  • Reactive Extraction of Carboxylic Acids : The substance has been implicated in studies regarding the recovery of carboxylic acids like propionic acid from aqueous waste streams and fermentation broth. The research focused on the effects of binary extractants and modifier–diluents systems on the equilibria of propionic acid extraction, which has implications for industrial processes and chemical recovery techniques (Keshav et al., 2009).

  • Biosynthesis and Fermentation : Research has explored propionic acid as a commercially valuable carboxylic acid produced through microbial fermentation, with applications in food, cosmetic, plastics, and pharmaceutical industries. The metabolic routes for biological production of propionate, including fermentative, biosynthetic, and amino acid catabolic pathways, have been discussed, showcasing how 2-(4-Dimethylvinylphenyl)propionic acid could play a role in these processes (Gonzalez-Garcia et al., 2017).

  • Urinary Metabolites Analysis : In a study, the urinary metabolites of 2-(4-(2-thienylcarbonyl)phenyl)propionic acid in rats were analyzed, leading to insights into the biological fate of chemicals related to 2-(4-Dimethylvinylphenyl)propionic acid and its structural relatives. Such studies are crucial for understanding drug metabolism and designing safer pharmaceuticals (Mori et al., 1984).

properties

IUPAC Name

2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUJTWQSJJRVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910472
Record name 2-[4-(2-Methylpropenyl)phenyl]propionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dimethylvinylphenyl)propionic acid

CAS RN

75625-99-9
Record name α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75625-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Dimethylvinylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropenyl)phenyl]propionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
O Azzolina, D Vercesi, V Ghislandi - Il Farmaco; Edizione Scientifica, 1987 - europepmc.org
Optical resolution of (+/-)-2-(4-dimethylvinylphenyl) propionic acid (I) was performed through fractional crystallization of its salts with (S)-(-)-and (R)-(+)-alpha-phenylethylamine. 2-(4-…
Number of citations: 1 europepmc.org
G Bossoni, G Coppi, B Lumachi, R Milanino… - Il Farmaco; Edizione …, 1984 - europepmc.org
Gx 258, a new phenylalkanoic acid derivative, was shown in animal tests to possess potent antiinflammatory, analgesic and antipyretic activity. Its antiinflammatory activity was not …
Number of citations: 3 europepmc.org
G Orzalesi, R Selleri, O Caldini, I Volpato… - Arzneimittel …, 1977 - europepmc.org
The anti-inflammatory, analgesic and antipyretic effects and the tolerability of 2-(4-isobutylphenyl)-propionic acid (ibuprofen) were compared with those of its derivative 2-(4-…
Number of citations: 24 europepmc.org
A Fossati, MG Vimercati, M Bozzi… - … journal of tissue …, 1991 - europepmc.org
In previous studies we have shown that ibuprofen, guaiacol and the guaiacol ester of ibuprofen (INN metoxibutropate) are able to inhibit in-vitro prostaglandin synthesis. In the present …
Number of citations: 6 europepmc.org

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